
N-Ethoxycarbonyl-Dabigatran-Ethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethoxycarbonyl Dabigatran Ethyl Ester is a chemical compound with the molecular formula C30H33N7O5 and a molecular weight of 571.6 g/mol . It is a derivative of Dabigatran, an anticoagulant medication used to prevent and treat blood clots. This compound is primarily used as a reference standard in analytical method development and validation for pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
N-Ethoxycarbonyl Dabigatran Ethyl Ester has the molecular formula C30H33N7O5 and a molecular weight of 571.6 g/mol. The compound primarily acts by inhibiting thrombin, a crucial enzyme in the coagulation cascade that converts fibrinogen into fibrin, thus preventing blood clot formation . Its mechanism involves binding to the active site of thrombin, effectively blocking its enzymatic activity, which is vital for hemostasis.
Scientific Research Applications
The compound has several notable applications in scientific research:
- Analytical Chemistry : It is utilized as a reference standard in the development and validation of analytical methods for detecting and quantifying anticoagulants. This is crucial for ensuring the accuracy and reliability of laboratory tests.
- Biological Studies : Researchers investigate its interactions with biological molecules to understand its pharmacokinetics and pharmacodynamics. This includes studying its effects on cellular processes related to coagulation and hemostasis.
- Pharmacological Research : N-Ethoxycarbonyl Dabigatran Ethyl Ester serves as a model compound for studying the therapeutic applications of Dabigatran. It aids in understanding how modifications to the Dabigatran structure can influence its efficacy and safety profile .
Medical Applications
In the medical field, N-Ethoxycarbonyl Dabigatran Ethyl Ester is significant for several reasons:
- Anticoagulation Therapy : As a derivative of Dabigatran, it shares similar therapeutic properties, including the prevention of stroke in patients with nonvalvular atrial fibrillation and the treatment of venous thromboembolism (VTE) following orthopedic surgeries. Clinical trials have shown that Dabigatran is effective in reducing the risk of stroke and systemic embolism with a favorable safety profile compared to traditional anticoagulants like warfarin .
- Research into New Indications : Ongoing studies are exploring additional therapeutic uses for Dabigatran derivatives, including potential benefits in other disease models where thrombin plays a critical role .
Industrial Applications
N-Ethoxycarbonyl Dabigatran Ethyl Ester is also relevant in industrial contexts:
- Quality Control : In pharmaceutical manufacturing, it is used in quality control processes to ensure that products meet regulatory standards. Its role as a reference standard helps maintain consistency and purity in drug formulations.
- Synthesis Development : The compound's synthesis involves complex chemical reactions such as acylation and amidation, which are of interest in developing new synthetic methodologies within organic chemistry .
Case Studies and Research Findings
Several studies highlight the effectiveness and safety of Dabigatran derivatives:
- A clinical trial involving over 18,000 patients demonstrated that Dabigatran etexilate (the active form) was as effective as warfarin for stroke prevention while presenting lower rates of major bleeding events .
- In orthopedic surgery settings, studies showed that Dabigatran was non-inferior to enoxaparin for VTE prophylaxis, indicating its viability as an alternative anticoagulant therapy .
Wirkmechanismus
- N-Ethoxycarbonyl Dabigatran Ethyl Ester primarily targets thrombin, a key serine protease in the blood coagulation cascade .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
N-Ethoxycarbonyl Dabigatran Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of thrombin, a key enzyme in the coagulation cascade. Thrombin converts soluble fibrinogen into insoluble fibrin, leading to blood clot formation . N-Ethoxycarbonyl Dabigatran Ethyl Ester interacts with thrombin by mimicking the structure of fibrinogen, thereby inhibiting its activity. This interaction is crucial for its anticoagulant properties, making it a valuable compound in preventing thromboembolic events .
Cellular Effects
N-Ethoxycarbonyl Dabigatran Ethyl Ester influences various cellular processes, particularly those related to coagulation and hemostasis. By inhibiting thrombin, it prevents the activation of platelets and the conversion of fibrinogen to fibrin, thereby reducing clot formation . This compound also affects cell signaling pathways involved in coagulation, leading to altered gene expression and cellular metabolism. The inhibition of thrombin by N-Ethoxycarbonyl Dabigatran Ethyl Ester results in decreased expression of genes involved in coagulation and inflammation .
Molecular Mechanism
The molecular mechanism of N-Ethoxycarbonyl Dabigatran Ethyl Ester involves its binding to the active site of thrombin, thereby inhibiting its enzymatic activity . This binding is facilitated by the structural similarity of N-Ethoxycarbonyl Dabigatran Ethyl Ester to fibrinogen, allowing it to compete with fibrinogen for thrombin binding. The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation. Additionally, N-Ethoxycarbonyl Dabigatran Ethyl Ester may also inhibit other enzymes involved in the coagulation cascade, further enhancing its anticoagulant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethoxycarbonyl Dabigatran Ethyl Ester can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that N-Ethoxycarbonyl Dabigatran Ethyl Ester maintains its anticoagulant properties over time, although its efficacy may decrease with prolonged storage. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of N-Ethoxycarbonyl Dabigatran Ethyl Ester in animal models vary with different dosages. At therapeutic doses, the compound effectively inhibits thrombin activity and prevents clot formation . At higher doses, toxic effects such as bleeding and impaired coagulation have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects. These findings are crucial for determining the appropriate dosage for therapeutic use .
Metabolic Pathways
N-Ethoxycarbonyl Dabigatran Ethyl Ester is metabolized primarily by esterases in the liver and intestines . The compound undergoes hydrolysis to form dabigatran, which is the active metabolite responsible for its anticoagulant effects. This metabolic pathway involves the conversion of N-Ethoxycarbonyl Dabigatran Ethyl Ester to dabigatran ethyl ester, followed by further hydrolysis to form dabigatran . The involvement of esterases in this process highlights the importance of these enzymes in the compound’s metabolism and its subsequent pharmacological effects .
Transport and Distribution
The transport and distribution of N-Ethoxycarbonyl Dabigatran Ethyl Ester within cells and tissues are facilitated by various transporters and binding proteins . The compound is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver and kidneys. Its distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins . The compound’s localization and accumulation in specific tissues are crucial for its therapeutic effects and potential side effects .
Subcellular Localization
N-Ethoxycarbonyl Dabigatran Ethyl Ester is primarily localized in the cytoplasm of cells, where it exerts its anticoagulant effects . The compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles . Understanding the subcellular localization of N-Ethoxycarbonyl Dabigatran Ethyl Ester is essential for elucidating its mechanism of action and optimizing its therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester involves multiple steps, starting from the basic building blocks of the molecule. The synthetic route typically includes acylation, amidation, and esterification reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with temperature control ranging from ambient to elevated temperatures .
Industrial Production Methods
Industrial production of N-Ethoxycarbonyl Dabigatran Ethyl Ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under controlled conditions to meet regulatory standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabigatran Etexilate: A prodrug of Dabigatran, used as an anticoagulant.
Dabigatran Etexilate Mesylate: Another derivative of Dabigatran with similar anticoagulant properties
Uniqueness
N-Ethoxycarbonyl Dabigatran Ethyl Ester is unique due to its specific chemical structure, which includes an ethoxycarbonyl group. This structural modification provides distinct physicochemical properties, making it valuable for analytical and research purposes .
Biologische Aktivität
N-Ethoxycarbonyl Dabigatran Ethyl Ester is a derivative of Dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. This compound has garnered interest in biochemical and pharmacological research due to its role in inhibiting thrombin, a critical enzyme in the coagulation cascade. The molecular formula of N-Ethoxycarbonyl Dabigatran Ethyl Ester is C30H33N7O5, with a molecular weight of 571.6 g/mol .
Target Enzyme: Thrombin
N-Ethoxycarbonyl Dabigatran Ethyl Ester specifically targets thrombin, which catalyzes the conversion of fibrinogen to fibrin, leading to clot formation. By binding to the active site of thrombin, this compound effectively inhibits its enzymatic activity, thereby preventing clot formation .
Biochemical Pathways
The inhibition of thrombin by N-Ethoxycarbonyl Dabigatran Ethyl Ester disrupts various cellular processes related to hemostasis. This compound influences:
- Platelet Activation : By inhibiting thrombin, it reduces platelet activation and aggregation.
- Fibrin Formation : It prevents the conversion of fibrinogen to fibrin, crucial for clot stability.
Pharmacokinetics
N-Ethoxycarbonyl Dabigatran Ethyl Ester is metabolized primarily by esterases in the liver and intestines. The compound exhibits a relatively stable profile under standard laboratory conditions but may degrade over extended periods .
In Vitro Studies
In laboratory settings, N-Ethoxycarbonyl Dabigatran Ethyl Ester has demonstrated significant anticoagulant activity:
- Inhibition Assays : The compound shows a concentration-dependent inhibition of thrombin activity, with an IC50 value indicating effective anticoagulation at therapeutic doses .
- Cellular Effects : The compound's ability to inhibit thrombin leads to reduced cellular responses associated with coagulation and inflammation.
In Vivo Studies
Animal model studies have highlighted the effectiveness of N-Ethoxycarbonyl Dabigatran Ethyl Ester in preventing thrombosis:
- Dosage Variability : Different dosages have been tested, revealing that therapeutic doses effectively inhibit thrombin and prevent clot formation without significantly increasing bleeding time .
- Temporal Effects : The duration of anticoagulant effects varies based on administration timing and dosage, indicating potential for tailored therapeutic applications.
Clinical Relevance
N-Ethoxycarbonyl Dabigatran Ethyl Ester serves as a model compound for studying the pharmacokinetics and pharmacodynamics of Dabigatran. Research has shown that:
- Efficacy in Thrombosis Models : In models of induced venous thrombosis, administration of this compound resulted in dose-dependent inhibition of clot formation .
- Safety Profile : Compared to traditional anticoagulants like warfarin, N-Ethoxycarbonyl Dabigatran Ethyl Ester exhibits a favorable safety profile with fewer side effects reported in preliminary studies .
Comparative Biological Activity Table
Parameter | N-Ethoxycarbonyl Dabigatran Ethyl Ester | Dabigatran Etexilate |
---|---|---|
Molecular Formula | C30H33N7O5 | C34H41N7O5 |
Molecular Weight | 571.6 g/mol | 627.8 g/mol |
Target | Thrombin | Thrombin |
IC50 (Thrombin Inhibition) | Low nanomolar range | Low nanomolar range |
Administration Route | Oral | Oral |
Duration of Action | Moderate | Long-lasting |
Side Effects | Minimal (under study) | Moderate (varies) |
Eigenschaften
CAS-Nummer |
1416446-40-6 |
---|---|
Molekularformel |
C₃₀H₃₃N₇O₅ |
Molekulargewicht |
571.63 |
Synonyme |
N-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.